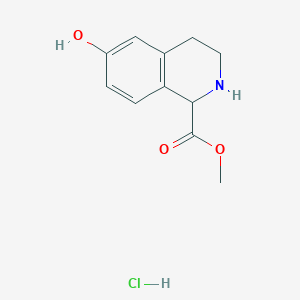

Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride

Overview

Description

Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO3 and its molecular weight is 243.68 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzymatic Oxidation and Decarboxylation

Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride and its derivatives undergo enzymatic oxidation and decarboxylation. Studies have shown that tetrahydroisoquinoline-1-carboxylic acids with hydroxy substituents can be oxidatively decarboxylated to yield dihydroisoquinolines, although attempts to form aporphines from these reactions were unsuccessful (Coutts et al., 1979), (Coutts et al., 1980).

Synthesis and Chemical Properties

This compound is involved in various synthesis processes. For instance, a novel synthesis approach for protected Methyl 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate was developed, showcasing the compound's relevance in chemical synthesis (Lerestif et al., 1999). Additionally, efficient dynamic kinetic resolution methods have been developed for synthesizing enantiopure derivatives of this compound, which are useful in modulating nuclear receptors (Forró et al., 2016).

Potential Biological Activity

Studies have explored the biological activities of various derivatives. For example, N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic Acid has shown significant antioxidant properties, indicating potential applications in pharmacology (Kawashima et al., 1979).

Radioligands for Imaging

Derivatives of tetrahydroisoquinoline have been synthesized and evaluated as radioligands for positron emission tomography (PET) imaging of estrogen receptors in breast cancer, highlighting its applicability in diagnostic imaging (Gao et al., 2008).

Neuroprotective Studies

Derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been investigated for their neuroprotective or neurotoxic activities, with implications for Parkinson's disease treatment (Okuda et al., 2003), (Okuda et al., 2006).

Unique Oxidation Processes

Research has also been conducted on the unique oxidation processes involving methyl tetrahydroisoquinoline derivatives, contributing to the understanding of their chemical behavior and potential applications (Beattie et al., 1992).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride, also known as (+/-)-7-hydroxy-1,2,3,4-tetrahydro-3-isoquinoline-4-carboxylic acid methyl ester hcl, is a member of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class . THIQ-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

It is known that thiq-based compounds interact with their targets to exert their biological activities . The interaction could involve binding to the target, leading to changes in the target’s function or structure.

Biochemical Pathways

Given the broad biological activities of thiq-based compounds, it can be inferred that multiple biochemical pathways could be affected .

Result of Action

Given the broad biological activities of thiq-based compounds, it can be inferred that the compound could have various effects at the molecular and cellular levels .

Biochemical Analysis

Biochemical Properties

Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, tetrahydroisoquinoline derivatives are known to inhibit monoamine oxidase (MAO) enzymes, which are involved in the catabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin . This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially offering therapeutic benefits for neurodegenerative diseases and mood disorders .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the dopaminergic system by altering dopamine metabolism and reducing oxidative stress . These effects can lead to neuroprotective outcomes, making it a potential candidate for treating neurodegenerative conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of monoamine oxidase enzymes, thereby preventing the breakdown of neurotransmitters . Additionally, it may interact with dopamine receptors, modulating their activity and influencing downstream signaling pathways . These interactions can lead to changes in gene expression and protein synthesis, contributing to its overall biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exert neuroprotective effects without significant toxicity . At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions . These findings highlight the importance of dosage optimization for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, influencing the metabolism of neurotransmitters . These interactions can affect metabolic flux and alter the levels of various metabolites, contributing to its overall biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, its distribution within different tissues can influence its therapeutic potential and side effect profile .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as mitochondria and synaptic vesicles . This localization is likely directed by targeting signals and post-translational modifications, which ensure that the compound reaches its site of action .

Properties

IUPAC Name |

methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-15-11(14)10-9-3-2-8(13)6-7(9)4-5-12-10;/h2-3,6,10,12-13H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDVRGIRDFSOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2=C(CCN1)C=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374945 | |

| Record name | Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672310-19-9 | |

| Record name | Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 672310-19-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)

![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)